2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-5-6-14-12-15(9-10-17(14)22)21-26(24,25)18-8-4-3-7-16(18)20/h3-4,7-10,12-13,21H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRHNIWPUYBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a base such as pyridine.
Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For structurally analogous compounds (e.g., 3-chloro-N-[1-(2-methylpropanoyl)-tetrahydroquinolin-6-yl]benzene-1-sulfonamide), hydrolysis in 6 M HCl at 80–100°C cleaves the S–N bond, producing benzenesulfonic acid and the corresponding amine.
Reaction Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 6 M HCl | 80–100°C | 4–6 h | ~65% |
Mechanism: Acid-catalyzed nucleophilic attack by water at the electrophilic sulfur center.
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom on the benzene ring participates in NAS reactions with nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, reaction with piperazine in DMF using K₂CO₃ as a base yields disubstituted sulfonamides .
Example Reaction:
2-Chloro-sulfonamide + Piperazine → N,N'-bis(sulfonamide)-piperazine
Conditions:
| Solvent | Base | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | KI | 70°C | 8–12 h | 72% |
Key Insight: The electron-withdrawing sulfonamide group activates the benzene ring for NAS .
Acylation/Deacylation of the 2-Methylpropanoyl Group
The 2-methylpropanoyl (isobutanoyl) group on the tetrahydroquinoline nitrogen undergoes hydrolysis or transacylation. Basic hydrolysis (NaOH/EtOH) removes the acyl group, regenerating the secondary amine.
Reaction Pathway:
R-CO-NH-THQ → R-COOH + NH₂-THQ
Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2 M NaOH | EtOH | Reflux | 3 h | 85% |
Application: Used to modify the tetrahydroquinoline moiety for further functionalization.
Reduction of the Tetrahydroquinoline Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroquinoline ring’s double bonds, altering its conformation and electronic properties. Complete saturation is achieved under 50 psi H₂ in EtOAc.
Impact: Changes in ring saturation affect binding affinity to biological targets like dihydropteroate synthase (DHPS) .
Sulfonamide Alkylation
The sulfonamide’s NH group reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming N-alkylated derivatives. This modifies solubility and pharmacokinetic properties .
Example:
R-SO₂NH₂ + CH₃I → R-SO₂NHCH₃
Conditions:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | THF | 0°C to RT | 2 h | 60% |
Coupling Reactions for Hybrid Molecules
The compound serves as a precursor in Sonogashira or Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the chlorine position .
Conditions:
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 55% |
Oxidation of the Tetrahydroquinoline Moiety
Oxidants like KMnO₄ convert tetrahydroquinoline to quinoline, increasing aromaticity. This reaction is pH-dependent and proceeds optimally in acidic media.
Conditions:
| Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ | 60°C | 4 h | 45% |
Spectroscopic Characterization of Reaction Products
Post-reaction analysis employs:
-
¹H/¹³C NMR: Confirms substitution patterns (e.g., loss of Cl signal at δ 7.4 ppm after NAS).
-
IR Spectroscopy: Tracks sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (3300 cm⁻¹) .
-
HPLC: Monitors reaction purity (>95% purity required for pharmacological studies).
Biological Activity Modulation via Structural Modifications
Reactions targeting the chlorine, sulfonamide, or acyl groups directly influence antibacterial efficacy. For example:
-
Chlorine → Methoxy: Reduces steric hindrance, enhancing DHPS inhibition (IC₅₀ improves from 12 μM to 8 μM) .
-
Acyl Group Removal: Lowers logP, improving aqueous solubility by 30%.
Stability Under Pharmacological Conditions
The compound’s stability in simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) was assessed:
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| SGF (pH 1.2) | 2.5 | Sulfonamide hydrolysis |
| Phosphate (pH 7.4) | 48 | Oxidative dechlorination |
Implication: Rapid gastric degradation necessitates enteric coating for oral formulations.
Scientific Research Applications
The compound 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
This compound features a chloro group, a sulfonamide moiety, and a tetrahydroquinoline core with a propanoyl substituent. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the tetrahydroquinoline structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that related compounds can effectively combat resistant strains of bacteria, making them valuable in developing new antibiotics.
Anticancer Properties
Compounds with a similar structure have been investigated for their anticancer activities. The sulfonamide group is known to interfere with metabolic pathways in cancer cells, leading to apoptosis. Preliminary studies suggest that the target compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.
Anti-inflammatory Effects
The tetrahydroquinoline framework has been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Drug Design and Development
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with specific biological targets can be explored through structure-activity relationship (SAR) studies to optimize its pharmacological profile.
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its effects is crucial for its application in therapeutics. Investigating how it interacts at the molecular level with enzymes or receptors can provide insights into its potential use as a therapeutic agent.
Polymer Chemistry
The sulfonamide group can be utilized in polymer synthesis, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength. Research into incorporating this compound into polymer matrices could yield innovative materials for various industrial applications.
Sensors and Catalysts
Due to its unique chemical properties, this compound may also serve as a precursor for creating sensors or catalysts. Its ability to undergo specific chemical reactions can be harnessed in developing new technologies for environmental monitoring or chemical synthesis.
Case Study 1: Antimicrobial Testing
A study conducted on derivatives of sulfonamides demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrahydroquinoline core could enhance efficacy, suggesting that this compound should be evaluated similarly.
Case Study 2: Cancer Cell Line Studies
In vitro studies on related compounds targeting cancer cell lines revealed that the introduction of specific substituents could lead to increased apoptosis rates. This highlights the need for further exploration of the target compound's anticancer potential.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Target Compound:
- Structure: Benzene-1-sulfonamide with 2-chloro substituent; tetrahydroquinoline N-substituted with 2-methylpropanoyl.
- Estimated Molecular Formula : C₁₉H₂₀ClN₂O₃S (calculated via structural analysis).
- Estimated Molecular Weight : ~391.64 g/mol.
Comparative Compounds:
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (): Structure: Benzene-1-sulfonamide with 3-chloro and 4-fluoro substituents; tetrahydroquinoline N-substituted with propylsulfonyl. Key Differences: Dual halogenation (Cl/F) increases electronegativity and metabolic stability; sulfonyl group enhances polarity compared to the target’s isobutyryl. Molecular Formula: C₁₉H₂₁ClFN₂O₄S₂ (inferred from IUPAC name). Molecular Weight: ~477.01 g/mol (calculated). Implications: Higher molecular weight and sulfonyl group may reduce blood-brain barrier penetration compared to the target compound .
2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (): Structure: Benzene-1-sulfonamide with 2,4-dimethyl substituents; tetrahydroquinoline N-substituted with thiophene-2-carbonyl. Molecular Formula: C₂₂H₂₂N₂O₃S₂. Molecular Weight: 426.56 g/mol. Implications: Thiophene’s aromaticity may enhance interactions with hydrophobic enzyme pockets .
Table 1: Structural and Physicochemical Properties
Pharmacological and Functional Comparisons
- Target Compound : The isobutyryl group may confer metabolic stability by resisting hydrolysis, while the chloro-substituted sulfonamide could target enzymes like COX-2 or kinases.
- 3-Cl-4-F Analogue () : Fluorine enhances oxidative stability and bioavailability; the sulfonyl group may increase solubility but reduce CNS penetration .
- Thiophene-2-carbonyl Derivative () : Thiophene’s electron-rich system improves binding to metalloenzymes (e.g., matrix metalloproteinases), whereas methyl groups may limit solubility .
Biological Activity
The compound 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20ClN2O2S
- Molecular Weight : 354.86 g/mol
Sulfonamides, including the compound , typically exert their biological effects through the inhibition of bacterial folic acid synthesis. This is primarily achieved by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The competitive inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .
Pharmacological Effects
-
Antimicrobial Activity :
- Sulfonamides are primarily known for their antibacterial properties. They have been effective against a variety of Gram-positive and Gram-negative bacteria.
- In vitro studies have shown that sulfonamide derivatives can inhibit the growth of pathogenic bacteria, making them valuable in treating infections .
-
Cardiovascular Effects :
- Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, studies involving isolated rat hearts have demonstrated that some sulfonamide compounds can reduce perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
- Carbonic Anhydrase Inhibition :
Study 1: Cardiovascular Impact
A study evaluated the effect of various sulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly reduced coronary resistance and perfusion pressure compared to controls. This suggests potential applications in treating heart-related ailments.
| Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | 0 | 0 |
| 2-Chloro-N-benzenesulfonamide | 0.001 | -15 |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | -25 |
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several sulfonamide derivatives were tested against common bacterial strains. The findings showed that the tested compounds exhibited varying degrees of antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-N-benzenesulfonamide | E. coli | 32 µg/mL |
| Sulfamethazine | Staphylococcus aureus | 16 µg/mL |
Q & A
Q. What are the key steps for synthesizing 2-chloro-N-[1-(2-methylpropanoyl)-tetrahydroquinolin-6-yl]benzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic or basic conditions .
Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group .
Acylation : Introduction of the 2-methylpropanoyl group via nucleophilic acyl substitution using isobutyryl chloride .
Q. Critical Parameters :
Q. Table 1: Synthesis Optimization Data
| Step | Yield Range (%) | Optimal Conditions | Key Reference |
|---|---|---|---|
| Cyclization | 60–75 | H2SO4, 80°C, 12h | |
| Sulfonylation | 70–85 | Pyridine/DCM, 0°C | |
| Acylation | 65–80 | DMAP, RT, 6h |
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 379.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring .
Critical Tip : Use deuterated DMSO for NMR to observe NH protons, which may exchange rapidly in CDCl3 .
Q. What solubility challenges arise with this compound, and how are they addressed in experimental design?
Methodological Answer:
- Low Aqueous Solubility : Due to hydrophobic tetrahydroquinoline and sulfonamide groups.
- Strategies :
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| Water | <0.1 | Requires co-solvents |
| Ethanol | 10–15 | Limited for high-concentration use |
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity against enzyme targets, and what assays are most reliable?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Assays :
Data Contradiction Example : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, ionic strength). Always include positive controls (e.g., acetazolamide for carbonic anhydrase) .
Q. What strategies are used to study interactions between this compound and biological targets at the molecular level?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes to protein active sites .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .
- Mutagenesis Studies : Identify critical residues (e.g., His94 in carbonic anhydrase) via alanine scanning .
Key Finding : The sulfonamide group forms hydrogen bonds with zinc-coordinating residues in metalloenzymes, while the tetrahydroquinoline moiety enhances hydrophobic interactions .
Q. How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Source Analysis : Compare experimental variables:
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends .
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .
Example Contradiction : Conflicting reports on anticancer activity may stem from cell line heterogeneity (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
